molecular formula C8H17Na2O3P B13730570 Sodium octyl phosphonate CAS No. 38304-28-8

Sodium octyl phosphonate

Cat. No.: B13730570
CAS No.: 38304-28-8
M. Wt: 238.17 g/mol
InChI Key: KBQXYXLZUWULEL-UHFFFAOYSA-L
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Description

Sodium Octyl Phosphonate is an organophosphorus compound characterized by the presence of both a phosphonate group and an octyl carbon chain. This structure grants it amphiphilic properties and the ability to coordinate with various metal ions. The phosphonic acid functional group is known for its structural analogy to the phosphate moiety found in nature, as well as its strong coordination and supramolecular properties . This makes phosphonate-based compounds valuable across a wide spectrum of research fields, including chemistry, biology, and materials science . While specific studies on this compound are not extensively documented in the available literature, its structural features suggest several promising research applications. Organophosphorus compounds similar to this compound are frequently investigated for their role in the synthesis of hybrid organic-inorganic materials . For instance, metal phosphonates, which are formed from the reaction of metal ions with phosphonic acids, are known for their robust hydrolytic stability and are explored for use in catalysis, pollutant adsorption, and energy storage . Furthermore, phosphonic acid derivatives are widely studied as complexing agents for metal ions. Recent research on modified phosphonic polymers has demonstrated exceptional efficiency in complexing and separating rare earth ions, such as La(III), from acidic aqueous solutions, achieving rejection rates as high as 97% . This highlights the potential of phosphonate-based molecules in developing advanced separation technologies. This product is intended for research and further chemical development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

38304-28-8

Molecular Formula

C8H17Na2O3P

Molecular Weight

238.17 g/mol

IUPAC Name

disodium;octyl-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C8H19O3P.2Na/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2

InChI Key

KBQXYXLZUWULEL-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Sophisticated Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes for Alkyl Phosphonates: Beyond Conventional Approaches

Modern synthetic strategies for alkyl phosphonates are increasingly moving away from classical methods like the Michaelis-Arbuzov and Michaelis-Becker reactions, which often require harsh conditions. arkat-usa.org Instead, the focus has shifted towards more sophisticated and milder techniques, including transition metal-catalyzed reactions and stereoselective syntheses.

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-phosphorus (C-P) bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. arkat-usa.org While direct C-H phosphonylation of alkanes remains a significant challenge, notable progress has been made in the phosphonylation of more activated C(sp³)-H bonds and through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts have been effectively used in the cross-coupling of P(O)-H compounds with various organic partners. For instance, a deprotonative cross-coupling process (DCCP) utilizing a Pd(OAc)₂/CataCXium A catalytic system enables the arylation of benzylic phosphonates with aryl bromides, yielding diarylmethyl phosphonates in very good yields. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysis has proven effective for the O-arylation and O-alkenylation of dialkyl phosphonates. organic-chemistry.orgnih.gov For example, the copper-catalyzed reaction of dialkyl phosphonates with diaryliodonium salts provides a direct route to mixed alkyl aryl phosphonates under mild conditions. organic-chemistry.org Similarly, copper(I)-thiophene-2-carboxylate (CuTC) catalyzes the O-alkenylation of dialkyl phosphonates with alkenyl(aryl)iodonium salts. nih.gov A copper(I)-catalyzed three-component domino process involving azides, alkynes, and H-phosphonates has also been developed for the synthesis of complex 1,2,3-triazolyl-5-phosphonates, with octyl azide (B81097) being a viable substrate. researchgate.net

Dual Photo and Copper Catalysis: A recent advancement involves the dual use of photocatalysis and copper catalysis for the direct C(sp³)-H phosphonylation of benzylic C-H bonds in alkylarenes with unfunctionalized phosphites. nih.gov This cross-dehydrogenative coupling reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Phosphonylation Reactions
Catalyst SystemReactantsProduct TypeReference
Pd(OAc)₂/CataCXium ABenzylic phosphonates, Aryl bromidesDiarylmethyl phosphonates organic-chemistry.org
CuClDialkyl phosphonates, Diaryliodonium saltsMixed alkyl aryl phosphonates organic-chemistry.org
CuTCDialkyl phosphonates, Alkenyl(aryl)iodonium saltsEnol phosphonates nih.gov
Copper(I)Azides (e.g., octyl azide), Alkynes, H-phosphonates1,2,3-Triazolyl-5-phosphonates researchgate.net
Photocatalyst + Copper CatalystAlkylarenes, PhosphitesBenzylic phosphonates nih.gov

The synthesis of chiral phosphonates is of significant interest due to their potential applications in medicinal chemistry and as stereospecific reagents. chim.itmdpi.com The primary strategies involve the use of chiral auxiliaries, chiral substrates, or chiral catalysts to control the stereochemical outcome of the reaction. chim.itnih.gov

A common approach is the hydrophosphonylation of chiral imines. nih.govnih.gov For instance, the addition of lithium phosphites to chiral N-phosphonyl imines can produce chiral α-amino phosphonates with high diastereoselectivity. nih.gov The choice of the protecting group on the chiral auxiliary is crucial; for example, an N,N-isopropyl group on a chiral N-phosphonylimine auxiliary has been shown to be superior in controlling diastereoselectivity. nih.gov

Another strategy employs chiral H-phosphonates derived from readily available chiral alcohols. rsc.org Chiral auxiliaries like TADDOL and BINOL have been successfully used to prepare enantiomerically enriched α-hydroxy- and α-aminomethylphosphonates. chim.itrsc.org For example, (R,R)-TADDOL-derived H-phosphonate has been used as a chiral auxiliary in the diastereoselective hydrophosphonylation of aldehydes to produce α-hydroxyphosphonates. rsc.org More recently, a camphor-based chiral auxiliary, CAMDOL, has been developed for the stereoselective synthesis of P-chiral compounds. acs.org

Table 2: Chiral Auxiliaries in Asymmetric Phosphonate (B1237965) Synthesis
Chiral AuxiliaryApplicationProduct TypeReference
N-PhosphonylimineAsymmetric addition of lithium phosphitesChiral α-amino phosphonates nih.gov
(R,R)-TADDOLDiastereoselective hydrophosphonylation of aldehydesα-Hydroxyphosphonates chim.itrsc.org
BINOLAsymmetric synthesisChiral phosphonates rsc.orgtandfonline.com
CAMDOLDiastereoselective Pudovik reactionP-chiral phosphonates acs.org

The functionalization and derivatization of phosphonates are essential for creating molecules with specific properties. osti.govacs.org This can involve modifications at the phosphonate group itself or at other positions in the alkyl chain.

A direct functionalization strategy for dialkyl phosphonates involves their reaction with hydroxy compounds in the presence of Tf₂O/pyridine to generate mixed phosphonates. osti.gov This method proceeds through a highly reactive P(V) species, a phosphoryl pyridin-1-ium salt, and has been used for the late-stage phosphonylation of natural products. osti.gov

The synthesis of methacrylate-functionalized phosphonates with long alkyl-chain spacers has been achieved, creating polymerizable surfactants. tuwien.at These molecules contain a hydrophilic phosphonate head group and a polymerizable methacrylate (B99206) group at the end of a variable-length alkyl chain. tuwien.at

Furthermore, phosphonate esters can be converted to the corresponding phosphonic acids through dealkylation, often using reagents like bromotrimethylsilane. beilstein-journals.orgnih.gov Asymmetrical phosphonate diesters, where the phosphorus atom becomes a chiral center, are often synthesized using protecting group strategies, such as using a salicyl alcohol to temporarily mask the phosphonate. nih.gov

Mechanistic Investigations of Phosphonate Bond Formation and Rearrangement Pathways

Understanding the mechanisms of C-P bond formation and subsequent rearrangements is crucial for optimizing existing synthetic methods and designing new ones. Computational studies, often using density functional theory (DFT), have provided significant insights into these processes. acs.orgacs.org

The formation of the C-P bond in most biological phosphonates is catalyzed by the enzyme phosphoenolpyruvate (B93156) (PEP) mutase, which converts phosphoenolpyruvate to phosphonopyruvate (B1221233). nih.govmicrobiologyresearch.org In synthetic chemistry, the mechanism of phosphonylation reactions, such as the inhibition of acetylcholinesterase by organophosphorus compounds like sarin, has been studied extensively. acs.orgacs.org These studies suggest that the phosphonylation process often involves a two-step addition-elimination mechanism, proceeding through a stable trigonal bipyramidal intermediate. acs.orgnyu.edu The initial nucleophilic addition is typically the rate-determining step. acs.org

Rearrangement reactions of phosphonates are also of significant interest. The phosphonate-phosphate rearrangement involves the isomerization of α-hydroxyphosphonates to phosphates. researchgate.netrsc.org Mechanistic studies indicate that this rearrangement can proceed through different pathways depending on the substituents. researchgate.net The tandfonline.comacs.org-phospha-Brook rearrangement is another important transformation that provides access to α-hydroxyphosphoryl compounds. mdpi.com The proposed mechanism for this rearrangement involves the initial formation of an α-hydroxyphosphonate intermediate, which then undergoes rearrangement. mdpi.com The phosphonate–phosphinate rearrangement, which converts a phosphonate into a phosphinate containing two P-C bonds, has also been investigated and found to proceed with retention of configuration at the phosphorus atom. nih.gov

Green Chemistry Principles and Sustainable Approaches in Phosphonate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.orgsciencedaily.comrsc.org

One of the key principles of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. rsc.org Reactions like the Pudovik and Abramov additions for the synthesis of α-hydroxyphosphonates are considered to have good atom economy. mdpi.com

The use of sustainable solvents and catalysts is another important aspect. rsc.org The sol-gel process is a green method used to synthesize organic-inorganic hybrid materials containing phosphorus, often using water or alcohol as solvents at room temperature. researchgate.net Recently, a green approach for the synthesis of α-hydroxyphosphonates has been developed using biosourced catalysts derived from zinc-hyperaccumulating plants. nih.gov This method operates under solventless conditions and the catalyst can be recovered and reused. nih.gov

Furthermore, there is a growing focus on the degradation, recovery, and recycling of phosphonates and phosphorus itself, which is listed as a critical raw material by the EU. rsc.orgsciencedaily.com While feasible green methods for phosphonate synthesis have been developed, efficient recovery and recycling still require further research. sciencedaily.com

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of sodium octyl phosphonate (B1237965) in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, bonding, and three-dimensional arrangement of atoms.

Multi-nuclei NMR studies, including proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P), are fundamental for mapping the molecular structure of sodium octyl phosphonate. Each nucleus provides a unique perspective on the local electronic environment.

¹H NMR: The proton NMR spectrum reveals the arrangement of hydrogen atoms in the octyl chain. Signals are expected in the typical aliphatic region (approx. 0.8-2.5 ppm). researchgate.net The terminal methyl (CH₃) group would appear as a triplet, while the methylene (B1212753) (CH₂) groups would present as complex multiplets due to spin-spin coupling with adjacent protons. The methylene group alpha to the phosphorus atom (P-CH₂) is expected to be the most deshielded of the alkyl protons and would show additional coupling to the ³¹P nucleus. ntu.edu.sg

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the octyl chain. mdpi.comrcsb.org The chemical shifts are sensitive to the local electronic environment. Solid-state ¹³C NMR studies of the closely related n-octylphosphonic acid (OPA) on titanium dioxide have identified a distinct chemical shift for the terminal methyl carbon, indicating a specific conformational ordering upon chemisorption. fsu.edu The carbon atom directly bonded to phosphorus (C1) would exhibit the largest chemical shift difference and a significant one-bond coupling constant (¹JPC). massbank.eu

³¹P NMR: ³¹P NMR is particularly informative for phosphonates due to the wide chemical shift range and high sensitivity of the ³¹P nucleus. berkeley.edu For phosphonates, the ³¹P chemical shift is significantly influenced by the pH and the nature of the substituents. doi.org In solid-state NMR studies of OPA, the ³¹P chemical shift has been used to study the bonding interactions with metal oxide surfaces. fsu.edunih.gov The ³¹P spectrum of this compound is expected to show a single resonance, typically in the range of 10-30 ppm, which would be a multiplet if proton coupling is not decoupled. doi.orgnih.gov

Table 1: Expected NMR Chemical Shift Ranges for this compound

NucleusAtom PositionExpected Chemical Shift (δ) ppmExpected MultiplicityCoupling Constants (J)
¹H CH₃ (C8)~0.9Triplet (t)³JHH ≈ 7 Hz
(CH₂)₅ (C3-C7)~1.2-1.6Multiplet (m)-
CH₂ (C2)~1.6-1.8Multiplet (m)-
P-CH₂ (C1)~1.8-2.2Doublet of Triplets (dt)²JPH ≈ 15-20 Hz, ³JHH ≈ 7 Hz
¹³C CH₃ (C8)~14Singlet-
(CH₂)n~22-32Singlet-
P-CH₂ (C1)~25-35Doublet¹JPC ≈ 130-150 Hz
³¹P P~10-30Multiplet (proton-coupled)¹JPH, ²JPH, ³JPH

Note: The values are estimates based on data for analogous compounds and are subject to solvent and concentration effects.

The dynamic behavior of this compound, such as conformational changes or aggregation into micelles in solution, can be investigated using advanced NMR techniques.

Variable-Temperature (VT) NMR: VT-NMR studies can reveal information about dynamic processes that occur on the NMR timescale. contaminantdb.ca By recording spectra at different temperatures, it is possible to monitor changes in chemical shifts, line widths, and coupling constants that can be related to conformational exchange, changes in aggregation state, or intermolecular interactions.

Lanthanide-Induced Shift (LIS) Spectroscopy: LIS reagents, typically paramagnetic lanthanide complexes, can be added to the NMR sample to induce large shifts in the resonance frequencies of nearby nuclei. ucdavis.eduresearchgate.net The magnitude of the shift is dependent on the distance and angle between the lanthanide ion and the nucleus. pdbj.org This technique can be used to simplify complex spectra and to obtain detailed structural information about the conformation of this compound in solution, particularly its binding mode when interacting with metal ions.

Vibrational Spectroscopy: Infrared (FTIR) and Raman for Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and their intermolecular interactions, providing a molecular fingerprint of the compound.

For this compound, the key vibrational bands arise from the phosphonate headgroup and the alkyl tail. Studies on the free acid (OPA) and other phosphonates provide a basis for assigning these bands.

Phosphonate Group Vibrations: The P=O stretching vibration typically appears as a strong band in the IR spectrum between 1150 and 1250 cm⁻¹. The P-O single bond stretches are found in the 900-1100 cm⁻¹ region. Deprotonation to form the phosphonate anion (PO₃²⁻) results in characteristic symmetric and asymmetric stretching modes, notably a strong band around 970 cm⁻¹.

Alkyl Chain Vibrations: The C-H stretching vibrations of the octyl chain's methylene (CH₂) and methyl (CH₃) groups are observed in the 2800-3000 cm⁻¹ region. C-H bending and rocking modes appear in the 1300-1470 cm⁻¹ range.

P-C Bond Vibration: The stretch associated with the phosphorus-carbon bond is typically weaker and found in the 650-800 cm⁻¹ region.

Raman spectroscopy provides complementary information. While C-H stretching modes are strong in Raman, the polar P-O bonds are often weaker compared to their intensity in FTIR. Raman studies on OPA-modified materials have helped confirm the presence of anatase and characterize surface interactions.

Table 2: Key Vibrational Bands for this compound

Wavenumber (cm⁻¹)AssignmentTechnique
2850 - 2960C-H stretching (symmetric & asymmetric)FTIR, Raman
1460 - 1470C-H bendingFTIR
~1150P=O stretchingFTIR
970 - 1100PO₃²⁻ stretching (symmetric & asymmetric)FTIR
650 - 800P-C stretchingRaman, FTIR

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Mapping

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It confirms the molecular weight of this compound and provides structural information through the analysis of its fragmentation patterns.

For octylphosphonic acid (the protonated form), high-resolution mass spectrometry data is available. In negative ion mode electrospray ionization (ESI), the precursor ion would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 193.10.

The fragmentation of organophosphonates is well-studied and follows predictable pathways. Collision-induced dissociation (CID) of the octylphosphonate ion would likely involve:

Cleavage of the C-P bond, leading to fragments corresponding to the octyl chain and the phosphonate group.

Loss of water (H₂O) or related neutral fragments from the phosphonate headgroup.

Cleavage at various points along the alkyl chain, leading to a series of hydrocarbon fragments.

A prominent fragment observed for OPA is at m/z 78.959, corresponding to the [PO₃H]⁻ or a related ion.

Table 3: Observed and Predicted Mass Spectrometry Fragments for Octylphosphonate

m/z (Negative Ion Mode)Proposed Fragment IdentityFragmentation Pathway
193.10[C₈H₁₈O₃P]⁻ ([M-H]⁻)Parent Ion (Deprotonated)
97.00[H₂PO₃]⁻Cleavage of C-P bond with H rearrangement
78.96[PO₃]⁻Cleavage of C-P bond
Various[CₙH₂ₙ₊₁]⁺ related ionsFragmentation along the alkyl chain (in positive mode)

Data derived from mass spectral databases for octylphosphonic acid.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid state. These techniques provide precise measurements of bond lengths, bond angles, and unit cell parameters.

As of this review, a specific single-crystal structure of pure this compound has not been reported in the searched scientific literature. However, the structures of numerous other metal phosphonates have been determined, revealing common structural motifs such as layered networks or three-dimensional frameworks.

A crystal structure has been solved for a complex where an octylphosphonate derivative is covalently bound to the active site of a lipase (B570770) from Pseudomonas aeruginosa. ucdavis.edu In this biologically relevant context, the octyl chain is accommodated within a hydrophobic pocket of the enzyme, and the phosphonate group acts as a transition-state analogue, interacting with the enzyme's catalytic residues. While this does not describe the crystal packing of the simple salt, it confirms the molecular geometry of the octylphosphonate moiety.

Surface-Sensitive Spectroscopies for Thin Film and Interfacial Analysis

The utility of this compound as a surface modifier, corrosion inhibitor, and adhesion promoter stems from its ability to form self-assembled monolayers (SAMs) on various substrates, particularly metal oxides. Surface-sensitive spectroscopies are crucial for analyzing these thin films.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of atoms at a surface. Studies on films of octylphosphonic acid on aluminum, titanium, and zinc surfaces have used XPS to confirm the presence of phosphorus and carbon from the organic layer. nih.gov High-resolution scans of the P 2p and O 1s regions can distinguish between P-O-H and P-O-Metal bonds, providing direct evidence of the covalent or ionic linkage between the phosphonate headgroup and the substrate. nih.gov

Attenuated Total Reflectance-FTIR (ATR-FTIR): This technique allows for the acquisition of IR spectra from thin films on a substrate. It has been used to study the orientation and packing density of alkylphosphonate SAMs. The intensity and position of the CH₂ stretching bands can indicate the degree of conformational order (i.e., the proportion of trans vs. gauche conformers) within the alkyl chains.

Contact Angle Measurements: While not a spectroscopy, goniometry measures the contact angle of a liquid on a surface, providing information about the surface energy and hydrophobicity of the film. The formation of a dense, well-ordered octylphosphonate monolayer results in a highly hydrophobic surface with a large water contact angle.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States at Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. wikipedia.org The analysis of this compound by XPS provides critical information regarding its surface characteristics, confirming the presence of its constituent elements and the nature of their chemical bonds.

When analyzing a sample of this compound, an XPS survey scan, which measures the number of electrons detected versus their binding energy, reveals peaks characteristic of sodium (Na), oxygen (O), carbon (C), and phosphorus (P). utwente.nl Hydrogen is not detectable by XPS. utwente.nl The relative peak areas, corrected with relative sensitivity factors, allow for the calculation of the atomic concentrations of the detected elements on the surface, confirming the compound's elemental makeup. utwente.nl

High-resolution XPS spectra for each element provide insight into their chemical states. For this compound, the C 1s spectrum is expected to show a primary peak associated with the alkyl (C-C, C-H) bonds of the octyl chain. This peak is often found at a binding energy of approximately 285.0 eV, which is a common reference for charge correction. wikipedia.org The O 1s spectrum can be deconvoluted to identify different oxygen environments, such as the doubly bonded oxygen (P=O) and the singly bonded oxygens (P-O-Na, P-O-C). Studies on analogous alkyl phosphonate self-assembled monolayers have identified P--O bonds contributing to the O 1s spectrum at binding energies around 534.7 eV. researchgate.net The P 2p spectrum provides information about the phosphonate headgroup, and the Na 1s spectrum confirms the presence of sodium ions. The binding energy for the Na 1s peak associated with sodium bonding to oxygen is observed at approximately 1070 eV. researchgate.netthermofisher.com These specific binding energies are fingerprints for the chemical environment of each element, confirming the phosphonate structure and its ionic association with sodium at the surface. wikipedia.orgresearchgate.net

Interactive Data Table: Expected XPS Binding Energies for this compound

Core LevelExpected Binding Energy (eV)Inferred Chemical State/Functional GroupCitation
C 1s~285.0Alkyl chain (C-H, C-C) wikipedia.org
O 1s~532-533Phosphonate group (P=O, P-O⁻) researchgate.net
P 2p~133-134Phosphonate group (R-PO₃²⁻) researchgate.net
Na 1s~1070-1071Sodium ion (Na⁺) associated with phosphonate researchgate.netthermofisher.com

Surface-Enhanced Raman Scattering (SERS) for Adsorption Modes and Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides significant enhancement of the Raman signal from molecules adsorbed onto nanostructured metal surfaces, typically gold (Au) or silver (Ag). clinmedjournals.orgfrontiersin.orgmdpi.com This enhancement, which can be several orders of magnitude, allows for the detection and structural analysis of molecules at very low concentrations. clinmedjournals.org For this compound, SERS is particularly useful for investigating its adsorption behavior and molecular orientation when it interacts with a metal surface, which is crucial for applications such as corrosion inhibition or surface modification.

The SERS effect is highly dependent on the molecule's proximity and interaction with the substrate. nih.gov Therefore, a SERS experiment requires the adsorption of this compound onto a SERS-active substrate. nih.govcetjournal.it The resulting spectrum contains vibrational information that acts as a molecular fingerprint, revealing details about which parts of the molecule are closest to the surface and how they are oriented.

In the case of this compound, the phosphonate headgroup (-PO₃²⁻) is expected to be the primary site of interaction with a metal surface like silver or gold. Research on similar phosphonate derivatives demonstrates that the phosphonate unit can coordinate with a silver electrode surface. nih.gov The SERS spectrum would likely show enhanced bands corresponding to the vibrations of the P-O bonds. For example, strong enhancement of the symmetric and asymmetric stretching modes of the PO₃ group would suggest that the headgroup is chemisorbed onto the metal, potentially in a bidentate or tridentate fashion. Conversely, if the octyl chain (C₈H₁₇) lies close to the surface, vibrations associated with C-H and C-C stretching and bending would be more prominent. The strength of the interaction between the P=O bond and the metal surface can also be inferred from shifts in the corresponding vibrational frequencies. nih.gov By analyzing which vibrational modes are most enhanced, SERS can elucidate the specific adsorption geometry of this compound on a given surface. nih.govnih.gov

Interactive Data Table: Key Vibrational Modes of this compound for SERS Analysis

Vibrational ModeTypical Raman Shift (cm⁻¹)Significance in SERS AnalysisCitation
P-O Symmetric Stretch~980-1000Enhancement indicates strong interaction of the phosphonate headgroup with the metal surface. nih.gov
P=O Asymmetric Stretch~1080-1150Frequency shifts and enhancement provide information on the coordination and strength of the P-O bond interaction with the surface. nih.gov
C-H Stretching (Alkyl)~2850-2960Enhancement suggests the octyl chain is in close proximity to the SERS substrate. researchgate.net
C-C Stretching (Alkyl)~1000-1150Can provide information on the conformation and orientation of the alkyl chain on the surface. researchgate.net

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, chemical bonding, and reactivity of sodium octyl phosphonate (B1237965). researchgate.netmdpi.comvub.be DFT calculations can predict the distribution of electron density within the molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species.

For instance, DFT studies on similar phosphonate-containing molecules have been used to determine structure-reactivity relationships. researchgate.net The calculations can identify the most reactive sites within the molecule, which for phosphonates are often the oxygen atoms of the phosphonate group. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the molecule's electron-donating or electron-accepting capabilities. researchgate.net In the context of sodium octyl phosphonate, the HOMO is likely localized on the phosphonate oxygen atoms, while the LUMO may be associated with the P-O antibonding orbitals.

The geometry of the phosphonate group is tetrahedral, and DFT calculations can provide precise bond lengths and angles. The nature of the P-O and P-C bonds can also be analyzed, revealing their covalent and ionic character. mdpi.com This level of detail is essential for understanding the stability and reactivity of the compound.

Below is a table of computed properties for disodium (B8443419) octylphosphonate, the salt form of octylphosphonic acid.

PropertyValueReference
Molecular FormulaC8H17Na2O3P nih.govnih.gov
Molecular Weight238.17 g/mol nih.govnih.gov
IUPAC Namedisodium;octyl-dioxido-oxo-λ5-phosphane nih.govnih.gov
InChIKeyKBQXYXLZUWULEL-UHFFFAOYSA-L nih.gov
SMILESCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] nih.gov

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Dynamic Behavior in Condensed Phases

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its behavior in condensed phases, such as in aqueous solutions or at interfaces. nih.govrsc.org These simulations can model the interactions between this compound molecules and with solvent molecules, revealing how they self-assemble and behave in different environments. mdpi.comrsc.org

MD simulations have been successfully applied to study the aggregation of similar surfactant molecules like sodium octyl sulfate. rsc.org These studies show how factors like concentration and the ratio of different surfactants can lead to the formation of various aggregate shapes such as spheres and rods. rsc.org Similarly, MD simulations of this compound could predict its critical micelle concentration and the morphology of its aggregates in water.

Mechanistic Pathways Elucidation through Ab Initio and Computational Transition State Theory

Computational chemistry, through methods like ab initio calculations and transition state theory, can be used to elucidate the detailed mechanisms of chemical reactions involving this compound. ufl.edumit.eduwikipedia.org These methods allow for the mapping of the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. mit.edufossee.in

The transition state is a high-energy, fleeting configuration of atoms that represents the point of no return in a chemical reaction. mit.edu By calculating the structure and energy of the transition state, chemists can understand the energy barrier (activation energy) of a reaction and predict its rate. mit.edufossee.in For instance, the synthesis of phosphonates via reactions like the Michaelis-Arbuzov reaction can be modeled computationally to understand the step-by-step process of bond formation and cleavage.

In the context of phosphonate chemistry, computational studies have been used to investigate reaction mechanisms such as hydrolysis and phosphoryl transfer. ufl.eduacs.org These studies can reveal the role of catalysts and the solvent in stabilizing the transition state. ufl.edu For this compound, computational elucidation of its degradation pathways or its reactions with other substances would be valuable for predicting its environmental fate and chemical compatibility.

Computational Prediction of Host-Guest Interactions and Supramolecular Assemblies

This compound, with its anionic phosphonate head group and hydrophobic octyl tail, has the potential to participate in host-guest chemistry and form supramolecular assemblies. beilstein-journals.orgrsc.org Computational methods are a powerful tool for predicting and understanding these interactions. science.govnih.gov

DFT and MD simulations can be used to model the binding of this compound (the "guest") to various "host" molecules, such as cyclodextrins, calixarenes, or nanojars. science.govacs.org These calculations can predict the strength of the interaction (binding free energy) and the most stable geometry of the host-guest complex. science.gov The driving forces for these interactions, which can include hydrogen bonding, electrostatic interactions, and hydrophobic effects, can also be analyzed. nih.gov

Recent research has shown that phosphonate anions can be bound by supramolecular coordination assemblies, forming stable host-guest complexes. acs.org Computational studies can complement experimental findings by providing a detailed picture of the non-covalent interactions responsible for the stability of these assemblies. For example, calculations can reveal the specific hydrogen bonds between the phosphonate oxygen atoms and the host molecule. nih.gov The ability to predict these interactions is crucial for the design of new materials and systems that utilize the self-assembly properties of molecules like this compound. rsc.org

Interfacial and Supramolecular Chemistry

Formation and Stability of Self-Assembled Monolayers (SAMs) on Diverse Substrates

The formation of SAMs using alkyl phosphonates on metal oxide substrates is a well-established method for surface modification. These monolayers are known for their dense packing and high degree of order. The phosphonic acid headgroup exhibits a strong affinity for various metal oxides, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂), leading to the formation of robust films. researchgate.net

Chemisorption Mechanisms on Metal Oxide Surfaces

The interaction between octylphosphonic acid and metal oxide surfaces is a complex process involving chemisorption, where strong covalent or ionic bonds are formed between the phosphonate (B1237965) headgroup and the substrate. This process is generally understood to be an acid-base catalyzed condensation reaction. researchgate.net Initially, hydrogen bonds form between the P-OH groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface. researchgate.net This is followed by a condensation reaction that eliminates water and forms one or more P-O-Metal bonds, firmly anchoring the molecule to the surface. researchgate.net

The exact binding mode of the phosphonate headgroup can vary depending on the specific metal oxide surface, its crystalline structure, and the conditions of deposition. Several binding configurations are possible:

Monodentate: One oxygen atom of the phosphonate group binds to a metal atom on the surface.

Bidentate: Two oxygen atoms of the phosphonate group bind to one or two metal atoms on the surface.

Tridentate: All three oxygen atoms of the phosphonate group interact with the surface, which can involve binding to multiple metal atoms or a combination of covalent bonds and hydrogen bonds to surface hydroxyls. researchgate.netmdpi.com

On aluminum oxide, the thermodynamically preferred binding mode can shift between monodentate, bidentate, and tridentate depending on the surface structure and the presence of water. mdpi.com Similarly, on titanium dioxide, the binding mode is influenced by surface coverage and the specific crystalline face (e.g., anatase or rutile). princeton.eduresearchgate.net For instance, on anatase TiO₂, bidentate and monodentate modes are often observed, while the tridentate mode is less common. princeton.eduresearchgate.net

Factors Influencing SAM Stability and Molecular Organization

The stability and structural integrity of octyl phosphonate SAMs are critical for their application and are influenced by several key factors:

Substrate Type: The nature of the metal oxide significantly impacts the strength of the P-O-Metal bond and the resulting stability of the monolayer. Phosphonate SAMs are known to form particularly robust bonds with oxides like Al₂O₃, TiO₂, and ZrO₂. researchgate.net The stability of octadecylphosphonic acid (a longer-chain analogue) on different aluminum oxide surfaces in aqueous solutions has been shown to vary, with amorphous Al₂O₃ surfaces providing high stability. nih.govnih.gov

Solvent and Deposition Conditions: The choice of solvent and the immersion time during the SAM formation process can affect the quality and organization of the monolayer. While some studies show the formation of well-ordered monolayers, others have observed multilayer formation or different growth mechanisms, such as the Stranski-Krastanov mechanism, where islands of molecules form on top of an initial monolayer. researchgate.netresearchgate.net

Post-Deposition Treatment: Thermal annealing after deposition can enhance the adhesion and stability of phosphonic acid SAMs by promoting the formation of covalent bonds with the substrate. osti.gov

Advanced Surface Modification and Functionalization Strategies using Phosphonates

The robust anchoring of phosphonates to metal oxides makes them an ideal platform for advanced surface modification and functionalization. By synthesizing phosphonic acids with various terminal functional groups, surfaces can be endowed with a wide range of chemical and physical properties for specific applications. nih.gov

Strategies for advanced surface functionalization include:

Tailoring Wettability: By using phosphonates with hydrophobic (e.g., perfluorinated alkyl chains) or hydrophilic (e.g., carboxyl or hydroxyl groups) terminal functionalities, the surface wettability can be precisely controlled. mdpi.com

Bio-functionalization: Surfaces can be modified with phosphonates that terminate in bioreactive groups to promote or prevent biological interactions. For example, carboxy-terminated phosphonic acids have been used to functionalize titanium and zinc oxide surfaces for immobilizing proteins and improving the cellular response for dental implants. researchgate.netresearchgate.netnih.gov

Creating Spatially Controlled Patterns: Using techniques like microcontact printing, it is possible to create patterned SAMs of different phosphonic acids on a surface. This allows for the creation of surfaces with spatially defined regions of different functionalities, which is useful for applications in biosensors and microelectronics. princeton.edu

Mixed Monolayers: Co-adsorbing two or more different phosphonic acids allows for the creation of mixed SAMs with finely tuned surface properties. This approach can be used to control the density of functional groups on the surface and to create complex surface architectures.

Supramolecular Assembly and Host-Guest Chemistry with Phosphonate Entities

The phosphonate group's ability to engage in strong non-covalent interactions, particularly hydrogen bonding and electrostatic interactions, makes it a valuable component in supramolecular chemistry. nih.gov This field explores the spontaneous association of molecules into larger, well-defined structures.

Design and Synthesis of Molecular Receptors for Phosphonate Anion Recognition

The recognition and binding of anions is a significant challenge in supramolecular chemistry due to their diffuse charge and high solvation energy. Phosphonates, as dianions (RPO₃²⁻) under appropriate pH conditions, are particularly interesting targets. acs.org The design of synthetic receptors for phosphonates often relies on creating a binding pocket with multiple interaction sites that are complementary to the geometry and charge of the phosphonate anion.

Key design principles for phosphonate receptors include:

Hydrogen Bond Donors: Receptors often incorporate multiple hydrogen bond donors, such as amide N-H groups, urea (B33335) moieties, or hydroxyl groups, which can interact with the oxygen atoms of the phosphonate. researchgate.net

Electrostatic Interactions: Positively charged groups, like guanidinium (B1211019) or protonated amines, can provide strong electrostatic attraction to the negatively charged phosphonate anion. osti.govnih.gov

Preorganization: The receptor is often designed to be rigid or preorganized, minimizing the entropic penalty upon binding the guest molecule.

Coordination Chemistry: Metal complexes can act as Lewis acidic centers to coordinate with the phosphonate oxygen atoms. For instance, copper-based "nanojars" have been shown to effectively encapsulate phosphonate anions within their hydrophilic cavities through a multitude of hydrogen bonds. acs.org

Characterization of Non-Covalent Interactions in Phosphonate-Containing Supramolecular Architectures

Understanding the nature and strength of the non-covalent interactions that hold supramolecular assemblies together is crucial. A variety of experimental and computational techniques are employed to characterize these interactions in phosphonate-containing systems.

X-ray Crystallography: This technique provides definitive structural information on host-guest complexes in the solid state, revealing precise bond lengths, bond angles, and the specific hydrogen bonding or coordination interactions between the phosphonate guest and the host receptor. acs.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying host-guest interactions in solution. Titration experiments, where the guest is incrementally added to a solution of the host, can be monitored by changes in the chemical shifts of protons or other nuclei (like ³¹P for phosphonates) to determine binding constants and to map the binding site.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of functional groups upon complexation, such as the P=O stretch, can provide evidence of hydrogen bonding between the host and the phosphonate guest.

Through these characterization methods, a detailed understanding of the forces driving the formation and stability of phosphonate-based supramamolecular architectures can be achieved. rsc.orgrsc.org

Role in Colloidal System Stabilization Mechanisms and Interfacial Tension Modulation

Sodium octyl phosphonate, as a phosphonate surfactant, plays a significant role in the chemistry of interfaces and supramolecular assemblies. Its amphiphilic structure, consisting of a hydrophilic phosphonate headgroup and a hydrophobic octyl tail, allows it to adsorb at interfaces, such as liquid-air or liquid-liquid, where it alters the interfacial properties and contributes to the stability of colloidal systems. The behavior of phosphonate surfactants is distinct from common monocharged surfactants because the phosphonic acid group is diprotic, allowing for a range of properties based on its degree of neutralization. redalyc.org

Interfacial Tension Modulation

A primary function of surfactants is the reduction of surface or interfacial tension. This compound achieves this by aligning itself at the interface, with its hydrophobic octyl chain oriented away from the aqueous phase and its ionic phosphonate headgroup remaining in the water. This molecular arrangement disrupts the cohesive energy at the interface, thereby lowering the surface tension.

Table 1: Surface Tension of Related Alkane Phosphonic Acids at their Critical Micelle Concentration (CMC)

Compound Surface Tension at CMC (γCMC)
Decane (B31447) Phosphonic Acid (H2C10P) 20 mN/m
Dodecane (B42187) Phosphonic Acid (H2C12P) 19 mN/m

Source: Klose et al., 1982, Schulz et al, 1996, Yaroschenko et al., 1973, as cited in Redalyc. redalyc.org

Colloidal System Stabilization Mechanisms

The stability of colloidal dispersions—systems where fine particles are distributed in a continuous medium—is crucial in many applications. Aggregation of these particles is often prevented by repulsive forces. nih.gov this compound can stabilize such systems through a combination of electrostatic and steric mechanisms, which are foundational principles of colloidal science. nih.govresearchgate.net

Electrostatic Stabilization : This mechanism relies on the repulsion of like charges. researchgate.net The disodium (B8443419) salt of octyl phosphonic acid features a negatively charged phosphonate headgroup (R-PO₃²⁻). When introduced into a colloidal system, these molecules can adsorb onto the surface of the dispersed particles. This adsorption imparts a significant negative surface charge to the particles. The resulting electrostatic repulsion between the similarly charged particles creates an energy barrier that prevents them from approaching one another and aggregating, a principle explained by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory. nih.gov This form of stabilization is sensitive to the ionic strength of the medium, as added electrolytes can screen the surface charges and weaken the repulsive forces. nih.gov

Steric Stabilization : This mechanism involves the adsorption of molecules on the particle surfaces to form a protective layer that physically prevents the particles from coming into close contact. nih.gov While typically associated with larger polymer molecules, even smaller surfactants like this compound can provide a degree of steric hindrance. The adsorbed layer of octyl phosphonate, with the octyl chains extending into the dispersion medium, creates a barrier that prevents particle aggregation. researchgate.net

Table 2: Summary of Stabilization Mechanisms for this compound

Stabilization Mechanism Description
Electrostatic The charged phosphonate headgroup adsorbs onto particle surfaces, creating mutual repulsion between particles due to like negative charges. This is a dominant force in low electrolyte concentrations. researchgate.netnih.gov
Steric The adsorbed layer of surfactant molecules, particularly the projecting octyl tails, forms a physical barrier that hinders close approach and aggregation of particles. nih.govresearchgate.net

Advanced Materials Science and Engineering Applications

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Phosphonate (B1237965) Ligands

The strong binding affinity of the phosphonate group to metal ions makes phosphonate-based ligands, including octyl phosphonate, excellent building blocks for the construction of robust and functional Metal-Organic Frameworks (MOFs) and coordination polymers. scispace.comnih.gov These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic linkers. nih.gov The choice of the organic linker is crucial in determining the framework's structure, porosity, and chemical properties.

Porous Metal Phosphonate Hybrid Materials for Selective Adsorption and Separation

Porous metal phosphonate materials are gaining attention for applications that require stable performance under harsh conditions, such as the sorption of metal ions and separation technologies. researchgate.net The incorporation of octyl phosphonate as a ligand or surface modifier in these materials introduces hydrophobicity, which can be leveraged for the selective adsorption and separation of molecules.

In a study on porous titanium dioxide (TiO2) phosphonate hybrid structures, materials functionalized with different organic groups, including octyl chains, were evaluated for solid-phase extraction applications aimed at solvent separation. The synthesis involved mixing bridged diphosphonic acids with a titanium precursor, followed by hydrothermal treatment. The resulting alkyl-functionalized hybrid titania phosphonates demonstrated excellent and tunable sorption behavior, highlighting the role of the organic moiety in controlling the material's surface properties and affinity for specific molecules. rsc.org

The general principle behind selective adsorption in these materials relies on a combination of pore size and the chemical nature of the pore walls. nih.govresearchgate.netoaepublish.com The octyl groups, being nonpolar, can create a hydrophobic environment within the pores, favoring the adsorption of nonpolar molecules over polar ones. This contrasts with unmodified or polar-functionalized frameworks, which would preferentially adsorb polar molecules.

Table 1: Influence of Functional Groups on Sorption Behavior in Porous TiO2 Phosphonate Hybrids

Functional GroupPredominant Surface CharacterPreferential Adsorption
OctylHydrophobicNonpolar solvents/molecules
PropylModerately HydrophobicMixed polarity solvents/molecules
PhenylAromatic/Moderately HydrophobicAromatic/nonpolar molecules

This table is illustrative, based on the general principles of surface chemistry and the findings from studies on functionalized porous materials.

Zirconium-based MOFs, known for their stability, can also be functionalized with octylphosphonic acid. rsc.orgmdpi.comresearchgate.netmdpi.comsurfacesciencewestern.com The introduction of the octyl chain can modify the pore environment, potentially enhancing the selective adsorption of specific gases or organic vapors based on hydrophobicity.

Phosphonate-Based Architectures for Heterogeneous Catalysis

Metal phosphonate frameworks are emerging as versatile heterogeneous catalysts. scispace.comrsc.orgresearchgate.netrsc.org The catalytic activity can stem from the metal nodes, the organic linkers, or guest species encapsulated within the pores. The application of organic phosphonates can influence the hydrophobic/hydrophilic interactions within the material, which can be crucial for catalytic reactions in the liquid phase by facilitating the approach of hydrophobic reactant molecules to the active sites. researchgate.net

While specific studies detailing the use of sodium octyl phosphonate in MOF-based catalysis are limited, the principles of catalyst design suggest that incorporating octyl phosphonate linkers could be advantageous for reactions involving nonpolar substrates. For instance, in palladium-catalyzed C-C coupling reactions, which are often performed in organic solvents, a hydrophobic environment around the palladium active sites could enhance substrate concentration and reaction rates. mdpi.com The octyl chains would create a nonpolar microenvironment within the catalyst's pores, favoring the partitioning of hydrophobic reactants from the bulk solution to the catalytically active centers.

Table 2: Potential Applications of Octyl Phosphonate-Based MOFs in Heterogeneous Catalysis

Catalytic ReactionSubstrate TypePotential Advantage of Octyl Group
Suzuki-Miyaura CouplingAryl halides, boronic acidsEnhanced solubility and concentration of nonpolar reactants near catalytic sites.
Heck CouplingAlkenes, aryl halidesIncreased interaction with hydrophobic substrates.
Hydrogenation of AlkenesAlkenesFacilitated diffusion of non-polar substrates into the catalyst pores. researchgate.net

This table outlines potential advantages based on the chemical properties of the octyl group and general principles of heterogeneous catalysis in MOFs.

Luminescent and Magnetic Properties of Lanthanide Phosphonate Frameworks

Lanthanide-based MOFs and coordination polymers are renowned for their interesting luminescent and magnetic properties, stemming from the 4f electrons of the lanthanide ions. researchgate.netnih.govresearchgate.netias.ac.inmdpi.com The organic linker plays a crucial role as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. nih.govnih.govresearchgate.netmdpi.com

The incorporation of octyl phosphonate ligands into lanthanide frameworks can influence these properties. The non-covalent interactions and the packing of the octyl chains can affect the crystal structure and the coordination environment of the lanthanide ions, which in turn can alter the luminescent quantum yield and lifetime. researchgate.net For europium (Eu³⁺) and terbium (Tb³⁺) complexes, which are known for their red and green luminescence respectively, the rigidity and conformation of the octyl phosphonate ligand could impact the efficiency of the energy transfer from the ligand to the metal center. rsc.orgnih.govnih.govdntb.gov.ua

Similarly, the magnetic properties of lanthanide phosphonate frameworks, which can exhibit behaviors like single-molecule magnetism, are sensitive to the local coordination geometry and the distances between the metal ions. nih.govmdpi.comias.ac.inmdpi.comnih.gov The bulky and flexible nature of the octyl groups can influence the packing of the framework and the magnetic exchange interactions between the lanthanide centers. For instance, in gadolinium (Gd³⁺)-based MOFs, the presence of long alkyl chains could lead to weaker magnetic interactions due to increased distances between Gd³⁺ ions. nih.govmdpi.com

Table 3: Potential Influence of Octyl Phosphonate Ligands on Lanthanide Framework Properties

PropertyLanthanide Ion ExamplePotential Influence of Octyl Phosphonate
LuminescenceEu³⁺, Tb³⁺Alteration of ligand-to-metal energy transfer efficiency, potentially affecting quantum yield and lifetime.
MagnetismGd³⁺, Dy³⁺Modification of inter-lanthanide distances and magnetic coupling, potentially leading to weaker magnetic interactions.

This table is based on established principles of lanthanide coordination chemistry and the structural effects of bulky organic ligands.

Surface Modification of Electrodes and Nanoparticles for Functional Devices

The ability of phosphonic acids to form dense, stable, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces makes them ideal for surface engineering applications. researchgate.netprinceton.edursc.orgunive.itjecst.org this compound, through its phosphonic acid form, can be used to modify the surfaces of electrodes and nanoparticles, thereby tailoring their properties for use in functional devices. nih.govmdpi.comdntb.gov.uamdpi.comnih.govnih.govgoogle.com

Phosphonate Monolayers in Lithium-Ion Battery Cathode Surface Engineering

The performance and longevity of lithium-ion batteries are often limited by undesirable reactions occurring at the electrode-electrolyte interface. oaepublish.comrsc.orgdntb.gov.ua Surface coatings on cathode materials, such as the high-voltage LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂ (NMC), can mitigate these issues. researchgate.netconfex.com Alkyl phosphonate monolayers have been investigated as protective coatings for NMC cathodes. confex.com

A study on a series of alkyl phosphonic acids with chain lengths from ethyl (C2) to octadecyl (C18) revealed that these molecules can be grafted onto the surface of NMC particles. confex.com An octylphosphonic acid (C8) monolayer would fall within this range. The research demonstrated that longer alkyl chains lead to more crystalline and ordered coatings. These coatings protect the electrolyte from degradation at the cathode surface, as shown by electrochemical impedance spectroscopy. However, a trade-off exists, as thicker and more crystalline coatings can impede the diffusion of lithium ions to the cathode surface, leading to poorer performance at high charge/discharge rates. confex.com

The octyl phosphonate monolayer, with its intermediate chain length, would be expected to offer a balance between protecting the electrolyte and maintaining good ionic conductivity. The hydrophobic nature of the octyl chains helps to repel the polar electrolyte solvent, reducing side reactions, while the monolayer is thin enough to not excessively hinder Li⁺ transport.

Table 4: Effect of Alkyl Chain Length of Phosphonate Coatings on NMC Cathode Performance

Alkyl Chain LengthCoating CrystallinityElectrolyte DegradationHigh C-Rate Performance
Short (e.g., Ethyl)LowModerate MitigationGood
Medium (e.g., Octyl)IntermediateGood MitigationModerate
Long (e.g., Octadecyl)HighExcellent MitigationPoor

This data is generalized from the findings reported by Chang et al. (2016) on the effects of a homologous series of alkyl phosphonate coatings. confex.com

A study on octadecyl phosphonic acid (OPA) coated NMC cathodes showed improved capacity retention after 210 cycles (95% for coated vs. 86% for bare NMC), although the initial discharge capacity was slightly lower. rsc.org This suggests that an octyl phosphonate coating would similarly enhance the long-term stability of the cathode.

Development of Phosphonate-Functionalized Biosensors and Chemical Sensors (focus on sensing mechanism)

Phosphonate-based functionalization is a robust strategy for modifying surfaces for biosensing and chemical sensing applications. rsc.orgresearchgate.netmdpi.comnih.gov The phosphonate group provides a stable anchor to the sensor substrate (often a metal oxide), while the organic part of the molecule can be tailored to interact with specific analytes. rsc.orgmdpi.com

The general mechanism for a phosphonate-functionalized sensor involves the immobilization of a recognition element onto a transducer surface. When the target analyte binds to the recognition element, it causes a measurable change in the transducer's signal (e.g., optical, electrical). unive.itnih.govnih.govdntb.gov.ua

In the context of an octyl phosphonate-functionalized sensor, the octyl chains would create a hydrophobic surface. This can be the basis of the sensing mechanism itself, for example, in detecting nonpolar molecules that would preferentially adsorb onto the hydrophobic layer. This adsorption can change the refractive index at the surface (for optical sensors) or the capacitance (for electrical sensors).

For biosensors, the octyl phosphonate layer can serve as a stable platform for the subsequent attachment of biomolecules (e.g., enzymes, antibodies). rsc.org For instance, in a glucose biosensor, glucose oxidase can be immobilized on a phosphonic acid-functionalized surface. researchgate.net The enzyme catalyzes the oxidation of glucose, and the products of this reaction are then detected electrochemically. nih.govnih.gov The octyl phosphonate underlayer would ensure the stability and integrity of the sensing platform.

Table 5: Sensing Mechanisms for Octyl Phosphonate-Functionalized Sensors

Sensor TypeAnalyteRole of Octyl PhosphonateTransduction Principle
Chemical SensorHydrophobic organic moleculesPrimary recognition element (hydrophobic interaction)Change in optical or electrical properties upon adsorption.
BiosensorGlucoseStable anchoring layer for enzyme immobilization.Electrochemical detection of enzymatic reaction products. researchgate.net
Chemical SensorHeavy Metal IonsComponent of a mixed monolayer to control surface properties and accessibility of recognition sites.Electrochemical or optical signal change upon metal ion binding to specific ligands. nih.govresearchgate.net

This table illustrates the potential roles and mechanisms of octyl phosphonate in different sensor designs based on established principles of surface chemistry and sensor technology.

Biomimetic Applications and Bio-inspired Materials Design using Phosphonate Scaffolds

The use of phosphonate scaffolds in biomimetic applications and bio-inspired materials design represents a significant advancement in materials science and engineering, particularly in the realm of bone tissue regeneration. The underlying principle of this approach is to mimic the natural extracellular matrix (ECM) of bone, not only in its structure but also in its chemical composition, to promote effective tissue repair and integration. Phosphonates, and more specifically phosphonic acids, are utilized for their structural similarity to the phosphate (B84403) groups found in natural bone mineral, hydroxyapatite (B223615). This analogy allows them to play a crucial role in bone targeting and in the design of bioactive materials. nih.govbeilstein-journals.org

Phosphonate-functionalized scaffolds are designed to create an osteoinductive microenvironment, encouraging the adhesion, proliferation, and differentiation of bone cells. The phosphonic acid functional group, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, offers versatile properties for these applications. Its ability to form coordination and iono-covalent bonds is leveraged in the creation of hybrid materials and for the functionalization of surfaces to enhance their bioactive properties. nih.govbeilstein-journals.org

Detailed Research Findings

Research into phosphonate-based biomaterials has yielded several key findings that underscore their potential in creating bio-inspired materials. One of the primary areas of investigation is the functionalization of various scaffold materials with phosphonate groups to promote mineralization, a critical step in bone formation.

Enhanced Mineralization and Osteogenic Differentiation:

Studies have shown that modifying scaffolds with phosphonate groups can significantly enhance the deposition of hydroxyapatite, the primary mineral component of bone. For instance, a composite material made of (bis)phosphonate-modified cellulose (B213188) and alginate demonstrated the ability to facilitate hydroxyapatite mineralization. The resulting composite scaffold exhibited a chemical structure and morphology akin to natural bone, including aspects like crystallite size, crystallinity, and the calcium-to-phosphorus (Ca/P) ratio. Such scaffolds have been found to be non-cytotoxic and to support the attachment and proliferation of cells, indicating their high potential for bone tissue engineering applications. researchgate.net

Bisphosphonate-Functionalized Scaffolds:

Bisphosphonates (BPs), a class of drugs known for inhibiting osteoclast activity, have been incorporated into scaffolds to enhance bone regeneration. These functionalized scaffolds can locally release BPs, which not only prevents bone resorption but also promotes the osteogenic differentiation of bone marrow stromal cells. researchgate.netnih.gov The methods for incorporating BPs into scaffolds are varied and include simple immersion in a BP solution, mixing BPs with the scaffold material before fabrication, or applying a BP-containing coating. researchgate.net For example, coating a tricalcium phosphate (TCP) scaffold with a biodegradable polymer containing alendronate (a type of BP) has been shown to control the release of the drug, thereby enhancing the scaffold's osteogenic potential. researchgate.net

The table below summarizes findings on different bisphosphonate-functionalized scaffold materials and their observed effects.

Scaffold MaterialBisphosphonate UsedMethod of IncorporationKey Findings
Hydroxyapatite (HA)Zoledronate (ZOL)Direct synthesis into a unitary crystalline phaseExcellent osteogenic ability observed. researchgate.net
Tricalcium Phosphate (TCP)Alendronate (ALN)Immersion in ALN solution followed by a polycaprolactone (B3415563) (PCL) coatingThe PCL coating inhibited the initial burst release of ALN and increased the scaffold's toughness. researchgate.net
Polylactic acid (PLLA)/nano-hydroxyapatite (nHA)Alendronate (ALN)Incorporation of chitosan/nHA-ALN microspheres into the PLLA/nHA scaffoldProvided a composite system for controlled drug loading and application as a bone graft substitute. researchgate.net

Synthesis of Phosphonate-Functionalized Polymers:

Recent advancements have also focused on the synthesis of biodegradable polymers that are inherently functionalized with phosphonate groups. For example, well-defined phosphonate-functionalized polycarbonates have been synthesized through organocatalyzed ring-opening polymerization (ROP) of novel phosphonate-based cyclic monomers. mdpi.com This approach allows for the creation of polymers with pendant phosphonate groups, which can then be used to fabricate scaffolds with built-in bioactivity, potentially eliminating the need for post-fabrication surface modifications. mdpi.com

The following table outlines different strategies for creating phosphonate-functionalized scaffolds.

Functionalization StrategyBase MaterialPhosphonate SourceIntended Biomimetic Function
Surface ModificationCellulose-Alginate(bis)phosphonatesPromote hydroxyapatite mineralization to mimic natural bone structure. researchgate.net
Drug IncorporationTricalcium Phosphate (TCP)Alendronate (a bisphosphonate)Enhance osteogenic induction and inhibit bone resorption. researchgate.net
Polymer SynthesisPolycarbonatePhosphonate-functionalized cyclic carbonate monomerCreate inherently bioactive polymers for scaffold fabrication. mdpi.com

Environmental Chemical Fate and Remediation Research

Abiotic and Biotic Transformation Pathways of Phosphonates in Environmental Matrices

Phosphonates are a class of organophosphorus compounds distinguished by a chemically stable carbon-to-phosphorus (C–P) bond. msu.runih.gov This bond is exceptionally resistant to abiotic degradation pathways such as chemical hydrolysis, thermal decomposition, and photolysis. msu.ru While photodegradation of metal-complexed phosphonates, particularly with iron(III), can occur, the inherent stability of the C-P bond limits most abiotic transformation in the environment. nbinno.comnbinno.com

Consequently, the primary route for the environmental degradation of phosphonates is through biotic transformation, mediated by microorganisms. msu.runbinno.com However, this ability is not widespread across all microbial life; it is primarily found in prokaryotic microorganisms and lower eukaryotes. msu.runih.gov Bacteria, in particular, have evolved specific enzymatic pathways to cleave the C-P bond, often as a means of acquiring phosphorus in nutrient-limited environments. nbinno.commdpi.comunivie.ac.at

Several distinct enzymatic pathways for phosphonate (B1237965) biodegradation have been identified:

The C-P Lyase Pathway: This is a fundamentally important and complex pathway capable of cleaving the C-P bond in a wide range of phosphonates, including those with non-activated C-P bonds. msu.runih.govfrontiersin.org It is more common in Gram-negative bacteria. msu.ru

Hydrolytic Pathways: These pathways involve enzymes that act on specific types of phosphonates. For instance, 2-aminoethylphosphonate (AEP), the most common natural phosphonate, is often degraded via a hydrolytic route. mdpi.comnih.govacs.org This typically begins with a transamination reaction to produce phosphonoacetaldehyde (B103672) (PAA), which is then hydrolyzed by the enzyme phosphonoacetaldehyde hydrolase (phosphonatase) to yield acetaldehyde (B116499) and inorganic phosphate (B84403). nih.govnih.govscispace.com

Other Hydrolases: Specific enzymes such as phosphonoacetate hydrolase and phosphonopyruvate (B1221233) hydrolase are involved in the degradation of phosphonoacetate and phosphonopyruvate, respectively. acs.orgscispace.com

The rate and extent of these biotic transformations in natural settings are influenced by various factors, including the composition of the microbial community, nutrient availability, and the chemical form of the phosphonates. nbinno.com

Major Biotic Degradation Pathways for Phosphonates

PathwayKey Enzyme(s)Typical Substrate(s)Mechanism Summary
C-P LyaseC-P Lyase multienzyme system (including PhnJ)Wide range of alkylphosphonates, glyphosate (B1671968), 2-AEPDirect cleavage of the stable C-P bond, often involving a radical-based mechanism. msu.rufrontiersin.org
AEP Hydrolytic PathwayPhnW (Aminotransferase), PhnX (Phosphonatase)2-Aminoethylphosphonate (AEP)AEP is converted to phosphonoacetaldehyde (PAA), which is then hydrolyzed to acetaldehyde and phosphate. nih.govacs.orgnih.gov
Phosphonoacetate HydrolysisPhnA (Phosphonoacetate hydrolase)PhosphonoacetateDirect hydrolysis of phosphonoacetate to acetate (B1210297) and phosphate. acs.orgscispace.com
Phosphonoalanine HydrolysisPalB (Aminotransferase), PalA (Phosphonopyruvate hydrolase)L-phosphonoalaninePhosphonoalanine is converted to phosphonopyruvate, which is then hydrolyzed to pyruvate (B1213749) and phosphate. acs.orgnih.gov

Chemical Mechanisms of Metal Ion Sequestration and Scale Inhibition by Phosphonates

Phosphonates, including sodium octyl phosphonate, are highly effective sequestering and chelating agents due to the strong affinity of the phosphonate group for metal ions. mdpi.combiosourceinc.com This property is fundamental to their widespread use in industrial water treatment as scale inhibitors. biosourceinc.comresearchgate.net

Metal Ion Sequestration: The phosphonate group (-PO(OH)₂) can deprotonate to form anions (-PO₃H⁻ or -PO₃²⁻) that readily form stable complexes with a variety of divalent and trivalent metal ions. mdpi.comresearchgate.net This sequestration ability prevents the metal ions from participating in undesirable chemical reactions, such as precipitation. biosourceinc.com The stability of these metal-phosphonate complexes is a key factor in their effectiveness. For example, studies on 1-hydroxyethane-1,1-diphosphonic acid (HEDP) have shown a general order of stability for unprotonated complexes with various metal ions. nih.gov

Scale Inhibition: The primary mechanism by which phosphonates inhibit the formation of mineral scale (e.g., calcium carbonate, calcium phosphate) is known as the "threshold effect". biosourceinc.comresearchgate.net This mechanism involves several processes:

Adsorption: At substoichiometric concentrations, far below the level needed for full sequestration, phosphonate molecules adsorb onto the active growth sites of newly forming microcrystals of scale. biosourceinc.comhw.ac.uk

Inhibition of Crystal Growth: This adsorption process blocks the crystals from growing larger, distorting their normal crystal lattice, and preventing them from agglomerating into a hard, adherent scale. biosourceinc.com

Dispersion: The electrostatic charge of the adsorbed phosphonate molecules can also cause the suspended microcrystals to repel each other, a process known as dispersion, which further prevents them from settling and forming deposits. biosourceinc.comnih.gov

This multi-faceted mechanism allows very low concentrations of phosphonates to effectively prevent the precipitation of much larger quantities of scale-forming minerals. biosourceinc.com

Phosphonate-Based Adsorbents and Chemical Separation Methodologies for Environmental Contaminant Removal

The strong affinity of phosphonates for metal ions is leveraged in the development of materials for environmental remediation, specifically for the removal of contaminants from water. acs.org

Phosphonate-Based Adsorbents: Researchers have created novel adsorbent materials by incorporating phosphonate functionalities into various substrates. These materials show high efficiency in removing heavy metal ions from wastewater. acs.org

Metal-Phosphonate Hybrids: Materials such as mesoporous zirconium phosphonates have demonstrated high adsorption capacities for heavy metals like lead (Pb²⁺), copper (Cu²⁺), and cadmium (Cd²⁺). acs.org In these materials, the organic phosphonate groups serve as complexing agents for the metal ions, while the solid support (e.g., zirconium) allows for the easy separation of the adsorbent from the treated water. acs.org

Functionalized Sorbents: Phosphonic groups can be grafted onto other materials, such as polymers or silica, to create adsorbents with a high affinity for specific metal ions. mdpi.comresearchgate.net For example, phosphoryl groups have been used to functionalize sorbents for the recovery of rare earth elements. mdpi.com The addition of phosphonate groups significantly enhances the adsorption capacity compared to the original material. mdpi.com

Performance of Phosphonate-Based Adsorbents for Metal Ion Removal

Adsorbent MaterialTarget Contaminant(s)Key Research Finding
Mesoporous Zirconium Phosphonate (NTAZP)Pb²⁺, Cu²⁺, Cd²⁺Maximum adsorption capacity for Pb²⁺ was 485.3 mg/g, significantly higher than zirconium phosphate and activated carbon under similar conditions. acs.org
Hybrid Manganese Phosphonate (from EDTMP)Cu²⁺Followed Langmuir behavior with a maximum monolayer capacity of 79.5 mg/g at 20 °C. uantwerpen.be
Phosphorylated Alginate-PEI BeadsLa³⁺, Tb³⁺ (Rare Earth Elements)Phosphorylation improved the affinity for REEs by 4.5 to 6.9 times compared to the raw material. mdpi.com

Chemical Separation Methodologies: Phosphonates also play a role in solvent extraction processes for separating and recovering metals. Organophosphorus compounds, such as mono- and di-octylphenyl phosphoric acid esters, are used as extractants in these processes. google.com Separation techniques often rely on the differential solubility of metal-phosphonate salts in aqueous and organic phases. google.com

Chemical Interferences with Phosphorus Removal Processes in Water Treatment

While beneficial as scale inhibitors, the same chemical properties of phosphonates can cause significant interference with phosphorus removal processes in wastewater treatment plants (WWTPs). nih.gov The goal of these processes is to remove phosphorus to prevent eutrophication of receiving water bodies. ijcrt.orgpressbooks.pub

Interference with Chemical Precipitation: The most common method for phosphorus removal is chemical precipitation, which involves adding metal salts like ferric chloride or alum to the wastewater. pressbooks.pubpca.state.mn.us These salts react with soluble orthophosphate to form an insoluble precipitate that can be removed.

Phosphonates disrupt this process due to their strong chelating effect. researchgate.net They form stable, soluble complexes with the added metal ions (e.g., Fe³⁺, Al³⁺). nih.govresearchgate.net This has two main consequences:

Reduced Flocculant Availability: The metal ions that are complexed by phosphonates are no longer available to react with and precipitate orthophosphate.

Inhibition of Precipitation: The formation of soluble metal-phosphonate complexes prevents the phosphorus contained within the phosphonate molecule itself from being removed.

As a result, the presence of phosphonates in wastewater can lead to higher concentrations of total phosphorus in the final effluent. researchgate.net To overcome this interference, significantly higher doses of metal salts may be required, which increases operational costs. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name Abbreviation
This compound -
1-hydroxyethane-1,1-diphosphonic acid HEDP
2-phosphonobutane-1,2,4-tricboxylic acid PBTC
Nitrilotris(methylene phosphonic acid) NTMP
Ethylenediamine tetra(methylene phosphonic acid) EDTMP
Diethylenetriamine penta(methylene phosphonic acid) DTPMP
2-aminoethylphosphonate AEP
Phosphonoacetaldehyde PAA
Glyphosate -
Phosphonoacetate -
Phosphonopyruvate -
L-phosphonoalanine PnAla
Zirconium phosphonate -
Alum (aluminum sulfate) -
Ferric chloride -
Orthophosphate -
Lead Pb
Copper Cu
Cadmium Cd
Lanthanum La

Future Research Directions and Emerging Paradigms

Integration of Machine Learning and Artificial Intelligence in Phosphonate (B1237965) Material Design and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and discovery of phosphonate materials. nih.govnih.gov Traditional material discovery often relies on trial-and-error methodologies, which can be time-consuming and costly. techscience.cn ML algorithms, however, can analyze vast datasets to identify complex relationships between the structure of a material and its properties, thereby accelerating the discovery of new materials with desired functionalities. techscience.cnresearchgate.net

In the context of phosphonate chemistry, ML models can be trained on existing data to predict the properties of novel phosphonate compounds. techscience.cn This predictive capability allows researchers to screen large virtual libraries of potential phosphonate-based materials and prioritize the most promising candidates for synthesis and experimental validation. nih.gov This approach significantly reduces the experimental workload and accelerates the development of new materials for a wide range of applications.

The application of ML in materials science can be broadly categorized into two main approaches: directly mapping structures to their properties and facilitating the development of new modeling methodologies. nih.gov For instance, ML has been successfully used to predict various material properties, including gas adsorption, catalytic activity, and mechanical properties. nih.gov These same principles can be applied to phosphonate materials to predict their performance as, for example, corrosion inhibitors, flame retardants, or in biomedical applications.

Furthermore, inverse design, a method that starts with the desired properties and works backward to determine the required material structure, is a particularly promising area for ML applications. techscience.cn By leveraging machine learning, it is possible to navigate the vast chemical space of phosphonates to identify novel structures with tailored properties.

While the potential of ML in phosphonate material design is immense, challenges remain. The accuracy of ML models is highly dependent on the quality and quantity of the training data. researchgate.net Therefore, the development of comprehensive and curated databases of phosphonate structures and their corresponding properties is crucial for the successful implementation of these data-driven approaches.

Development of Advanced In-Situ Characterization Techniques for Dynamic Processes in Phosphonate Systems

Understanding the dynamic processes that occur in phosphonate systems at the molecular level is critical for optimizing their performance in various applications. The development of advanced in-situ characterization techniques is therefore a key area of future research. mdpi.com These techniques allow for the real-time monitoring of chemical and physical changes within a material as they happen, providing invaluable insights into reaction mechanisms, phase transformations, and the evolution of material properties. mdpi.comspringerprofessional.de

In-situ investigations have been widely used in materials chemistry to monitor synthetic processes, particularly those involving the self-assembly of crystalline compounds. mdpi.com Techniques such as in-situ X-ray diffraction (XRD) and Raman spectroscopy have been instrumental in identifying different phases and intermediates that form during a reaction. mdpi.com Applying these techniques to the synthesis of metal phosphonates, for example, can provide a better understanding of their formation pathways. mdpi.com

For nanomaterials, which are increasingly relevant in phosphonate research, techniques like liquid cell electron microscopy and in-situ X-ray absorption spectroscopy (XAS) are particularly powerful. springerprofessional.de In-situ XAS, for instance, can be used to study catalytic transformations and the synthesis of nanoparticles, providing information on interatomic distances, coordination numbers, and the types of neighboring atoms. springerprofessional.de

The characterization of phosphonate-based antiscalants used in water treatment is another area that would benefit from advanced in-situ techniques. Anion-exchange chromatography coupled with mass spectrometry has been used to identify by-products and degradation products in technical phosphonates. researchgate.net Further development of in-situ methods could provide a more dynamic picture of how these compounds interact with mineral surfaces to prevent scale formation.

The table below summarizes some of the key advanced in-situ characterization techniques and their potential applications in the study of phosphonate systems.

In-Situ TechniquePotential Application in Phosphonate Systems
X-ray Diffraction (XRD)Monitoring the crystallization and phase transitions of metal phosphonates.
Raman SpectroscopyInvestigating molecular-level changes during the synthesis and function of phosphonate materials.
Liquid Cell Electron MicroscopyVisualizing the growth and transformation of phosphonate-based nanoparticles in real-time.
X-ray Absorption Spectroscopy (XAS)Studying the local atomic structure and coordination environment of metal ions in phosphonate frameworks during catalytic processes.

Sustainable Phosphonate Chemistry: Lifecycle Assessment and Circular Economy Aspects

The principles of green chemistry and the development of a circular economy for phosphorus are becoming increasingly important in the field of phosphonate chemistry. rsc.orgbioengineer.orgsustainability-directory.com This shift is driven by the need to reduce the environmental impact of chemical processes and to ensure the long-term availability of phosphorus, a critical but finite resource. bioengineer.orgmdpi.com

A key aspect of sustainable phosphonate chemistry is the development of greener synthetic methods. rsc.org This includes the use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), and the development of catalytic systems that avoid the use of volatile and toxic organic solvents. frontiersin.org Microwave-promoted and solvent-free synthesis are other promising green approaches. rsc.org

Life cycle assessment (LCA) is a valuable tool for evaluating the environmental footprint of phosphonate products and processes. acs.orgntnu.nout.ac.ir LCA considers the entire life cycle of a product, from raw material extraction to end-of-life disposal or recycling, and assesses its potential environmental impacts, such as global warming potential and eutrophication potential. acs.orgntnu.no Applying LCA to phosphonate production can help identify environmental hotspots and guide the development of more sustainable manufacturing processes. acs.orgfinancialpost.com For example, an LCA could be used to compare the environmental impacts of different synthetic routes to a particular phosphonate.

The concept of a circular economy for phosphorus aims to minimize waste and maximize the reuse of this essential element. sustainability-directory.commdpi.commdpi.comostara.com In the context of phosphonates, this could involve the recovery and recycling of phosphorus from waste streams. mdpi.comresearchgate.net While organic phosphonates are not easily broken down in nature, their use can contribute to sustainability by reducing energy consumption in water treatment systems. tzgroupusa.com Research is ongoing to develop biodegradable alternatives to traditional organic phosphonates. tzgroupusa.com

The table below outlines key strategies for promoting sustainable phosphonate chemistry.

StrategyDescription
Green SynthesisUtilizing environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy consumption. rsc.orgfrontiersin.org
Life Cycle Assessment (LCA)Quantitatively evaluating the environmental impacts of phosphonate products and processes throughout their entire life cycle. acs.orgntnu.no
Circular EconomyDesigning processes for the recovery and recycling of phosphorus from phosphonate-containing waste streams to create a closed-loop system. sustainability-directory.commdpi.commdpi.com
Biodegradable PhosphonatesDeveloping new phosphonate structures that are more readily broken down in the environment to reduce their persistence. tzgroupusa.com

Exploration of Novel Phosphonate Scaffolds and Functional Group Linkages for Unprecedented Properties

The exploration of novel phosphonate scaffolds and the introduction of new functional group linkages are driving the development of phosphonate-based materials with unprecedented properties. nih.govnih.govtandfonline.combenthamdirect.com This area of research focuses on moving beyond traditional phosphonate structures to create more complex and functional molecules.

One approach is the synthesis of novel phosphonate derivatives with unique structural features. For example, researchers have synthesized hydroxymethylene-(phosphinyl)phosphonates (HMPPs) and dialkyl 2-(4,6-dimethoxypyrimidin-2-yloxy)benzamido methylphosphonates, some of which have shown potential as antitumor agents. nih.govtandfonline.com The synthesis of phosphonates containing heterocyclic moieties is another area of active investigation. rsc.org

The development of new synthetic methodologies is crucial for accessing these novel scaffolds. One-pot procedures and multi-component reactions are being developed to streamline the synthesis of complex phosphonate derivatives. rsc.orgnih.gov The Horner-Wadsworth-Emmons reaction and the Pudovik reaction are also widely used for the synthesis of α,β-unsaturated and α-hydroxyphosphonates, respectively. mdpi.com

In the field of biomaterials, novel phosphonate-containing polymers are being developed for applications such as bone tissue engineering. nih.govnih.gov These materials can be designed to mimic the mineral-protein interactions found in natural bone, promoting cell adhesion and mineralization. nih.gov For instance, scaffolds composed of poly(ε-caprolactone) and polyvinyl phosphonic co-acrylic acid have shown potential for repairing critical size bone defects. nih.gov

The introduction of new functional groups can also be used to create phosphonate-based materials with tailored properties. For example, the replacement of oxygen atoms with sulfur in α,α–difluorophosphonates creates new isosteres of phosphates with potential applications in medicinal chemistry. mdpi.com The synthesis of (aminomethyl)benzylphosphonates and their metal carbonyl complexes is another example of how new functional groups can be incorporated into phosphonate structures to create compounds with interesting biological activities. mdpi.com

The table below provides examples of novel phosphonate scaffolds and the properties they are designed to exhibit.

Novel Phosphonate Scaffold/Functional GroupTarget Properties/Applications
Hydroxymethylene-(phosphinyl)phosphonates (HMPPs)Potential antitumor activity. nih.gov
Phosphonate-containing polymersEnhanced bone tissue regeneration and biomaterial integration. nih.govnih.gov
α,α–difluorophosphonothioatesPhosphate (B84403) isosteres for medicinal chemistry applications. mdpi.com
(Aminomethyl)benzylphosphonatesInhibition of biologically relevant enzymes. mdpi.com

Q & A

Q. What established methods are used to synthesize sodium octyl phosphonate, and what purification challenges are commonly encountered?

this compound is typically synthesized via nucleophilic substitution or esterification reactions involving octanol and phosphonic acid derivatives. A key challenge lies in avoiding side reactions, such as the formation of tars or uncharacterizable byproducts, which can occur during anion generation (e.g., using sodium hydride in dimethoxyethane) . Purification often requires column chromatography or recrystallization, but the compound’s hydrophobicity may necessitate optimized solvent systems. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via 31^{31}P NMR spectroscopy to detect residual phosphonic acid impurities.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

  • 1^{1}H and 13^{13}C NMR : Identify alkyl chain protons (δ 0.8–1.5 ppm for methyl/methylene groups) and phosphonate-related shifts.
  • 31^{31}P NMR : A singlet near δ 20–25 ppm confirms the phosphonate moiety .
  • FT-IR : Look for P=O stretching vibrations (~1200–1250 cm1^{-1}) and P-O-C absorptions (~1050 cm1^{-1}).
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+Na]+^+) and fragmentation patterns. Cross-reference with databases like SciFinder for validation.

Q. What protocols are recommended for assessing this compound’s environmental persistence in agricultural studies?

Field experiments should follow randomized complete block designs with appropriate controls (e.g., water-treated plots) to evaluate efficacy and residual effects. For example, trunk injection or bark spraying at 10–20% concentrations can test phytotoxicity and persistence in crops like durian . Soil and plant tissue samples should be analyzed via HPLC or LC-MS to quantify residues, accounting for matrix effects by spiking with deuterated internal standards.

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with biological membranes or enzymes?

Use surface plasmon resonance (SPR) or fluorescence anisotropy to measure binding kinetics with lipid bilayers. For enzymatic inhibition studies (e.g., cytosolic 5′-nucleotidase II), employ docking simulations to predict binding sites, followed by kinetic assays with phosphonate analogues at varying concentrations (e.g., 0.5–2 mM). Validate results using X-ray crystallography to resolve hydrophobic stacking interactions, as demonstrated in phosphonate-based enzyme inhibitors .

Q. What considerations are critical when extrapolating toxicological data from organophosphate class studies to this compound?

While organophosphates share functional groups, this compound’s alkyl chain may alter bioavailability and metabolic pathways. Researchers should perform supplemental literature searches focused on phosphonate-specific toxicity mechanisms, prioritizing in vitro assays (e.g., mitochondrial toxicity in hepatocytes) and in vivo models (e.g., zebrafish embryos) to assess acute vs. chronic effects. Cross-reference class data with ATSDR guidelines for risk assessment .

Q. How should researchers address discrepancies in reported efficacy data for this compound as a corrosion inhibitor?

Analyze variables such as concentration, pH, and substrate material (e.g., carbon steel vs. aluminum). Use electrochemical impedance spectroscopy (EIS) to compare inhibition efficiency under controlled conditions. For conflicting field data, evaluate environmental factors (e.g., humidity, microbial activity) and apply multivariate regression models to isolate key variables. Reference standardized assay protocols, such as ASTM G31-12a for immersion testing .

Q. What molecular modeling approaches are suitable for predicting this compound’s reactivity in catalytic systems?

Density functional theory (DFT) calculations can optimize geometry and electronic properties, while molecular dynamics (MD) simulations reveal solvation behavior and adsorption dynamics on metal surfaces. For catalytic applications (e.g., ligand design), correlate computed Fukui indices with experimental reactivity data. Validate models using spectroscopic evidence, such as XPS for surface binding confirmation .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental parameters, including solvent purity, temperature, and stirring rates .
  • Data validation : Use triplicate measurements and report standard deviations. For complex matrices, include recovery studies (e.g., 80–120% recovery thresholds) .
  • Open science : Share raw data and computational scripts via repositories like Zenodo or Figshare, citing these in publications .

Q. What strategies mitigate interference in phosphonate quantification during environmental sampling?

Pre-treat samples with solid-phase extraction (SPE) using cartridges tailored for phosphonates (e.g., Strata™ X-AW). Employ ion-pairing agents (e.g., tetrabutylammonium bromide) in mobile phases during LC-MS analysis to enhance separation. Cross-check results with 31^{31}P NMR to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.